N-(4-isopropoxybenzyl)acetamide

Description

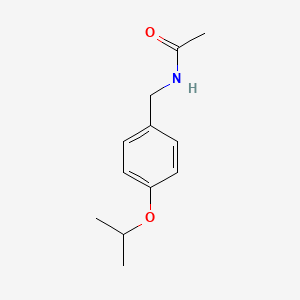

N-(4-isopropoxybenzyl)acetamide is an acetamide derivative featuring a benzyl group substituted with an isopropoxy moiety at the para position. Its structure comprises an acetamide (-NH-CO-CH₃) group attached to a 4-isopropoxybenzyl backbone.

Properties

IUPAC Name |

N-[(4-propan-2-yloxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)15-12-6-4-11(5-7-12)8-13-10(3)14/h4-7,9H,8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKLQAORVCKWGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CNC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropoxybenzyl)acetamide typically involves the reaction of 4-isopropoxybenzylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. This method also improves the yield and purity of the product by minimizing side reactions and facilitating efficient separation of the product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropoxybenzyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Nitro, bromo, or sulfonyl derivatives of the benzyl ring.

Scientific Research Applications

N-(4-isopropoxybenzyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Mechanism of Action

The mechanism of action of N-(4-isopropoxybenzyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the benzyl/phenyl ring critically influences molecular geometry, solubility, and crystallinity.

Key Examples:

- N-(4-ethoxyphenyl)acetamide (CAS 62-44-2): Molecular formula C₁₀H₁₃NO₂, molecular weight 179.22 g/mol. The ethoxy group (-OCH₂CH₃) confers moderate lipophilicity, as observed in GC/MS analyses .

- N-(4-hydroxyphenyl)acetamide (paracetamol): Molecular formula C₈H₉NO₂, molecular weight 151.16 g/mol. The hydroxy group (-OH) enables hydrogen bonding, enhancing aqueous solubility compared to alkoxy derivatives .

- N-(3-chlorophenyl)-2,2,2-trichloro-acetamide: Features electron-withdrawing Cl substituents, leading to distinct crystal packing (monoclinic system, P2₁/c space group) and altered lattice constants compared to methyl-substituted analogs .

Inference for N-(4-isopropoxybenzyl)acetamide :

- Predicted molecular formula: C₁₂H₁₇NO₂; molecular weight: ~207.27 g/mol.

Table 1: Physicochemical Comparison

Inference for this compound :

- The isopropoxy group may enhance binding to hydrophobic pockets in target proteins (e.g., GPCRs, enzymes), though its steric bulk could reduce affinity compared to smaller substituents like methoxy.

- Potential applications: Antimicrobial or anti-inflammatory agents, based on structural similarity to cytotoxic and receptor-active analogs .

Inference for this compound :

- Likely synthesized via amidation of 4-isopropoxybenzylamine with acetic anhydride or acetyl chloride.

- Stability: The isopropoxy group may resist hydrolysis better than ethoxy due to steric protection of the ether linkage.

Biological Activity

N-(4-isopropoxybenzyl)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzyl moiety substituted with an isopropoxy group and an acetamide functional group. The synthesis typically involves the reaction of 4-isopropoxybenzylamine with acetyl chloride or acetic anhydride under controlled conditions. The purity of the final product can be enhanced through recrystallization or chromatography.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The hydrophobic isopropoxy group enhances lipophilicity, which may influence the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways linked to inflammation, pain, or metabolic disorders.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against certain bacterial strains.

- Anticancer Potential : Research indicates that it may inhibit the proliferation of cancer cells through apoptosis induction.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Studies

-

Antimicrobial Activity :

A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections. -

Anticancer Activity :

In vitro studies demonstrated that this compound could inhibit the growth of breast cancer cell lines (MCF-7) with an IC50 value of 25 µM. Mechanistic studies revealed that the compound induces cell cycle arrest at the G1 phase and promotes apoptosis through the activation of caspase pathways. -

Anti-inflammatory Effects :

An experimental model using lipopolysaccharide (LPS)-induced inflammation in mice showed that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.